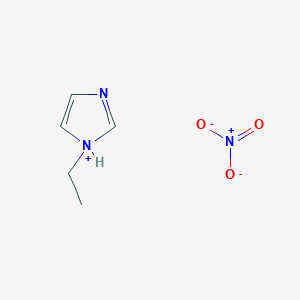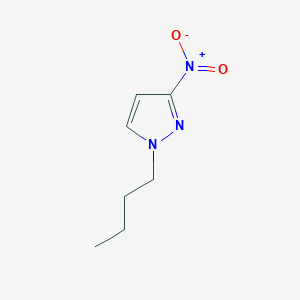
1-ethyl-1H-imidazol-1-ium;nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-1H-imidazol-1-ium nitrate is an ionic liquid composed of an organic cation and an inorganic anion. The imidazolium cation is a five-membered heterocyclic ring containing two nitrogen atoms, while the nitrate anion is a polyatomic ion with the formula NO₃⁻. This compound is known for its unique properties, such as low volatility, high thermal stability, and good ionic conductivity, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethyl-1H-imidazol-1-ium nitrate can be synthesized through a quaternization reaction followed by anion exchange. The process typically involves the following steps:
Quaternization: Reacting 1-ethylimidazole with an alkylating agent such as ethyl iodide to form 1-ethyl-3-methylimidazolium iodide.
Anion Exchange: The iodide ion is then replaced with a nitrate ion through a metathesis reaction using a nitrate salt like silver nitrate.
Industrial Production Methods
Industrial production of 1-ethyl-1H-imidazol-1-ium nitrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
1-ethyl-1H-imidazol-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: The nitrate ion can act as an oxidizing agent, facilitating oxidation reactions.
Reduction: The imidazolium cation can participate in reduction reactions under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrate ion is replaced by other nucleophiles
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halide ions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-ethyl-1H-imidazol-1-ium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in various organic reactions due to its unique properties.
Biology: Investigated for its potential use in biological systems, including enzyme stabilization and protein crystallization.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity
Mechanism of Action
The mechanism of action of 1-ethyl-1H-imidazol-1-ium nitrate involves interactions at the molecular level. The imidazolium cation can interact with various molecular targets through hydrogen bonding, π-π interactions, and electrostatic interactions. The nitrate anion can participate in redox reactions, influencing the overall reactivity of the compound. These interactions and reactions contribute to the compound’s effects in different applications .
Comparison with Similar Compounds
1-ethyl-1H-imidazol-1-ium nitrate can be compared with other imidazolium-based ionic liquids, such as:
- 1-butyl-3-methylimidazolium chloride
- 1-ethyl-3-methylimidazolium tetrafluoroborate
- 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
These compounds share similar properties, such as low volatility and high thermal stability, but differ in their specific applications and reactivity. The unique combination of the imidazolium cation and nitrate anion in 1-ethyl-1H-imidazol-1-ium nitrate provides distinct advantages in certain applications, such as enhanced oxidative stability and specific redox properties .
Properties
IUPAC Name |
1-ethyl-1H-imidazol-1-ium;nitrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.NO3/c1-2-7-4-3-6-5-7;2-1(3)4/h3-5H,2H2,1H3;/q;-1/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFUYXJCGTXASF-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+]1C=CN=C1.[N+](=O)([O-])[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid](/img/structure/B6334527.png)

![8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B6334542.png)




phenyl](hydroxy)boranyl}oxy)borinic acid](/img/structure/B6334581.png)






